molecular formula C₁₈H₃₅NO₂ B1162139 (4E, 11Z)-Sphingadienine-C18

(4E, 11Z)-Sphingadienine-C18

Katalognummer: B1162139
Molekulargewicht: 297.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4E,11Z)-Sphingadienine-C18 is a sphingoid base derivative characterized by an 18-carbon chain with two double bonds at positions 4 (E-configuration) and 11 (Z-configuration). Sphingadienines are critical components of sphingolipids, which play roles in cellular signaling, membrane structure, and disease pathways such as cancer .

Eigenschaften

Molekularformel

C₁₈H₃₅NO₂

Molekulargewicht

297.48

Synonyme

(2S,3R,4E,11Z)-2-Aminooctadeca-4,11-diene-1,3-diol;  (E,Z)-D-erythro-2-Amino-4,11-octadecadiene-1,3-diol;  [R-[R*,S*-(E,Z)]]-2-Amino-4,11-octadecadiene-1,3-diol; 

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Biosynthetic Reactions

(4E,11Z)-Sphingadienine-C18 is synthesized via enzymatic pathways involving:

  • Desaturation : Sphinganine (d18:0) undergoes Δ4 and Δ11 desaturation via sphingolipid desaturases (e.g., DES1/DEGS2), introducing the 4E and 11Z double bonds .

  • Phosphorylation : The terminal hydroxyl group is phosphorylated by sphingosine kinases (SPHK1/2) to form (4E,11Z)-Sphingadienine-C18-1-phosphate, a key signaling molecule .

Table 1: Key Enzymatic Reactions

EnzymeReaction TypeProductRole in Metabolism
Sphingolipid desaturaseΔ4/Δ11 desaturation(4E,11Z)-sphingadienineIntroduces double bonds
Sphingosine kinasePhosphorylation(4E,11Z)-sphingadienine-1-phosphateRegulates apoptosis, proliferation

Acylation

The primary amine reacts with fatty acyl-CoA (e.g., palmitoyl-CoA) to form ceramides:

 4E 11Z Sphingadienine C18+R CO CoACeramide d18 2 16 0 +CoA\text{ 4E 11Z Sphingadienine C18}+\text{R CO CoA}\rightarrow \text{Ceramide d18 2 16 0 }+\text{CoA}

This reaction is critical for synthesizing complex sphingolipids, influencing membrane structure and signaling .

Oxidation and Ozonolysis

The 4E,11Z diene structure undergoes ozonolysis, producing fragments diagnostic of double-bond positions. For example:

  • Ozonolysis at 4E yields a 4-oxo derivative.

  • Ozonolysis at 11Z generates aldehydes and ketones, analyzed via OzID-MS for structural confirmation .

Hydrolysis

Acid or base hydrolysis cleaves the phosphate group from (4E,11Z)-sphingadienine-1-phosphate, regenerating the sphingoid base :

 4E 11Z sphingadienine 1 phosphate+H2O 4E 11Z sphingadienine+Pi\text{ 4E 11Z sphingadienine 1 phosphate}+\text{H}_2\text{O}\rightarrow \text{ 4E 11Z sphingadienine}+\text{P}_i

Table 2: Synthetic Reaction Conditions

Reaction StepReagents/CatalystsYieldSelectivity (E/Z)
Cross-MetathesisGrubbs 2nd Gen, CuI71–85%10:1 (E/Z)
PhosphorylationATP, SPHK160–75%N/A

Analytical Degradation Reactions

(4E,11Z)-Sphingadienine-C18 undergoes specific fragmentation under mass spectrometry:

  • Collision-Induced Dissociation (CID) : Generates ions at m/z 534.49 (ceramide backbone) .

  • Ozone-Induced Dissociation (OzID) : Produces diagnostic ions at m/z 602.35 (Criegee) and m/z 586.36 (aldehyde), confirming double-bond positions .

Table 3: Reactivity Comparison of Sphingoid Bases

CompoundDouble BondsKey ReactionsBiological Role
Sphingosine (d18:1)4EPhosphorylation, acylationApoptosis, proliferation
(4E,8Z)-Sphingadienine4E,8ZHydrolysis, oxidationMembrane structure
(4E,11Z)-Sphingadienine 4E,11Z Cross-metathesis, OzID Cytotoxicity, signaling

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The primary distinction among sphingadienine analogs lies in the positions and stereochemistry of their double bonds. These variations influence their physicochemical properties (e.g., membrane fluidity, enzyme binding) and biological activity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Chemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Double Bond Positions Key Applications/Findings
(4E,11Z)-Sphingadienine-C18-1-phosphate Not specified C₁₈H₃₆NO₅P 377.46 g/mol 4E, 11Z Listed in cancer research catalogs
(4E,14Z)-Sphingadienine-C18-1-phosphate 1622300-16-6 C₁₈H₃₆NO₅P 377.46 g/mol 4E, 14Z Cancer biomarker studies
(4E,8Z)-Sphingadienine-C18-1-phosphate S680655 C₁₈H₃₆NO₅P 377.46 g/mol 4E, 8Z Under investigation for lipid signaling
(4E,8E)-Sphingadienine-C18-1-phosphate 1419705-13-7 C₁₈H₃₆NO₅P 377.46 g/mol 4E, 8E Synthetic analog for mechanistic studies

Key Observations:

Double Bond Positioning: The (4E,11Z) isomer’s mid-chain double bond (position 11) may confer unique membrane curvature properties compared to (4E,14Z) (distal double bond) or (4E,8Z) (proximal double bond). This could influence interactions with enzymes like sphingosine kinases or ceramide synthases .

The (4E,8Z) and (4E,8E) isomers are frequently used in synthetic studies to probe structure-activity relationships in sphingolipid signaling pathways .

Synthetic Accessibility :

  • While (4E,14Z)- and (4E,8Z)-sphingadienines are commercially available as research standards (e.g., LGC Group catalogs), (4E,11Z)-sphingadienine-C18 is less well-characterized, suggesting niche research applications .

Q & A

Q. How can researchers confirm the structural identity of (4E, 11Z)-Sphingadienine-C18 during synthesis or isolation?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify double-bond geometry (4E, 11Z) via coupling constants and NOE correlations. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyls and amines. Cross-referencing data with published spectra in primary literature is critical to avoid misassignment .

Q. What experimental protocols are recommended for synthesizing (4E, 11Z)-Sphingadienine-C18 with high stereochemical purity?

Methodological Answer: Stereoselective synthesis often employs Sharpless epoxidation or Wittig reactions to control double-bond geometry. Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric induction. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel or reverse-phase HPLC. Validate purity (>95%) via HPLC-ELSD and compare retention times with authentic standards .

Q. How should researchers design assays to quantify (4E, 11Z)-Sphingadienine-C18 in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Prepare calibration curves using deuterated internal standards (e.g., d7-sphinganine) to correct for matrix effects. Validate the method for sensitivity (LOD/LOQ), linearity (R² >0.99), and recovery rates (80–120%). Include quality controls at low, medium, and high concentrations to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for (4E, 11Z)-Sphingadienine-C18 across different cell lines?

Methodological Answer: Discrepancies may arise from cell-type-specific metabolism or assay conditions. Conduct parallel experiments using isogenic cell lines under standardized conditions (e.g., serum-free media, controlled oxygen levels). Perform dose-response curves (0.1–100 µM) and time-course analyses. Use pathway-specific inhibitors (e.g., ceramide synthase inhibitors) to isolate mechanisms. Compare results with orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) .

Q. How can computational modeling elucidate the interaction between (4E, 11Z)-Sphingadienine-C18 and its putative molecular targets?

Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like S1P receptors or ceramide synthases. Validate predictions via molecular dynamics simulations (GROMACS) to assess stability over 100+ ns. Correlate computational data with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Cross-validate with SPR or ITC binding assays .

Q. What experimental frameworks address the metabolic instability of (4E, 11Z)-Sphingadienine-C18 in in vivo studies?

Methodological Answer: Use stable isotope tracers (¹³C-labeled compounds) to track metabolic fate via flux analysis. Inhibit degradation pathways (e.g., sphingosine-1-phosphate lyase) pharmacologically. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals. For in vivo imaging, conjugate the compound with near-infrared (NIR) probes and monitor via IVIS imaging .

Data Analysis & Theoretical Integration

Q. How should researchers contextualize conflicting data on the pro-apoptotic vs. pro-survival roles of (4E, 11Z)-Sphingadienine-C18?

Methodological Answer: Apply systems biology approaches (e.g., weighted gene co-expression network analysis) to identify context-dependent signaling nodes. Integrate transcriptomic (RNA-seq) and lipidomic datasets to map dose-dependent pathway activation. Use Bayesian statistics to quantify uncertainty in opposing effects. Reference theoretical frameworks like sphingolipid rheostat theory to interpret dual roles .

Q. What statistical methods are robust for analyzing dose-response relationships in (4E, 11Z)-Sphingadienine-C18 toxicity assays?

Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For high-throughput screens, apply Z’-factor analysis to validate assay robustness. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., solvent purity, incubation temperature) and raw data in appendices. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
  • Literature Synthesis : Prioritize primary sources from journals like Journal of Lipid Research or Biochimica et Biophysica Acta (BBA). Avoid uncited databases (e.g., BenchChem) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature guidelines .

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